molecular formula C14H20O2 B2710166 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one CAS No. 55168-32-6

1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one

Cat. No.: B2710166
CAS No.: 55168-32-6
M. Wt: 220.312
InChI Key: HSLHQTRNNTYGOH-UHFFFAOYSA-N
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Description

1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one is an organic compound with the molecular formula C14H20O2 . It belongs to the class of hydroxyacetophenone derivatives, characterized by a hexyl chain at the 5-position of the phenolic ring. This specific substitution pattern makes it a compound of interest in various research fields, particularly in medicinal chemistry and as a synthetic intermediate. In a research context, this compound is related to a class of molecules being investigated for their biological activity. Studies on structurally similar compounds, particularly those based on the amlexanox core scaffold, have highlighted the importance of hydrophobic substituents (like hexyl groups) in enhancing the potency and selectivity of small-molecule inhibitors for specific kinases . Research indicates that such analogues can play a role in modulating inflammatory and metabolic pathways, including the inhibition of non-canonical IκB kinases such as TANK-binding kinase 1 (TBK1) and IKKε, which are implicated in obesity-induced inflammation and insulin resistance . As a building block in organic synthesis, the compound's reactive ketone and phenolic hydroxyl groups offer sites for further chemical modification, enabling the development of more complex molecules for structure-activity relationship (SAR) studies . This product is intended For Research Use Only (RUO) and is strictly not for diagnostic, therapeutic, or any other human or animal use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory setting.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

1-(5-hexyl-2-hydroxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H20O2/c1-3-4-5-6-7-12-8-9-14(16)13(10-12)11(2)15/h8-10,16H,3-7H2,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HSLHQTRNNTYGOH-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCCC1=CC(=C(C=C1)O)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H20O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

220.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

55168-32-6
Record name 1-(5-hexyl-2-hydroxyphenyl)ethan-1-one
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Foundational & Exploratory

1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one CAS 55168-32-6 properties

Author: BenchChem Technical Support Team. Date: February 2026

CAS: 55168-32-6 Synonyms: 5-Hexyl-2-hydroxyacetophenone; 2'-Hydroxy-5'-hexylacetophenone Molecular Formula: C₁₄H₂₀O₂ Molecular Weight: 220.31 g/mol

Executive Summary

1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one is a specialized aromatic ketone characterized by a lipophilic hexyl chain para to the acetyl group. While often overshadowed by its lower alkyl homologs, this compound serves as a critical lipophilic anchor in the synthesis of hydroxyoxime extractants (such as the LIX® series) used in industrial hydrometallurgy for copper recovery.

For drug development professionals, this molecule presents a strategic scaffold: it combines the metal-chelating capability of the o-hydroxyacetophenone moiety with a hydrophobic tail, facilitating membrane permeability and non-covalent hydrophobic interactions in protein binding pockets. It is a validated intermediate for synthesizing lipophilic Schiff bases and oximes with potential antibacterial and antifungal profiles.

Physicochemical Profile

The introduction of the hexyl chain significantly alters the physical properties compared to the parent 2-hydroxyacetophenone, shifting the compound from a solid to a viscous oil and drastically reducing water solubility.

Table 1: Key Physical Properties
PropertyValue / DescriptionSource/Note
Appearance Yellow to amber viscous oil[1]
Boiling Point 110–112°C at 0.7 mmHg[1]
Refractive Index

Predicted based on homologs
Solubility Soluble in DCM, Toluene, Hexane; Insoluble in WaterLipophilic chain effect
pKa (Phenolic) ~10.2Intramolecular H-bonding elevates pKa
LogP ~4.8High lipophilicity

Synthetic Routes & Process Optimization

The synthesis of CAS 55168-32-6 is governed by the need to introduce the acetyl group ortho to the hydroxyl group while preserving the para-hexyl chain. Two primary pathways exist: the Fries Rearrangement (thermodynamically controlled) and direct Friedel-Crafts Acylation .

Pathway Analysis

The Fries Rearrangement of 4-hexylphenyl acetate is the preferred industrial route due to higher regioselectivity for the ortho position when catalyzed by Lewis acids at elevated temperatures.

DOT Diagram 1: Synthesis Workflow

SynthesisPath Phenol 4-Hexylphenol Ester Intermediate: 4-Hexylphenyl Acetate Phenol->Ester Esterification (Pyridine/DCM) AcCl Acetyl Chloride (Acylating Agent) AcCl->Ester AlCl3 AlCl3 Catalyst (120-140°C) Ester->AlCl3 Fries Rearrangement Product Target: 1-(5-Hexyl-2-hydroxyphenyl) ethan-1-one AlCl3->Product Ortho-Migration (Major) Para Byproduct: 4-Hydroxy-3-hexylacetophenone (Minor) AlCl3->Para Para-Migration (Blocked/Minor)

Figure 1: Synthetic pathway via Fries Rearrangement.[1][2][3][4] The hexyl group at the 4-position blocks para-acylation, forcing the acetyl group ortho to the phenol.

Detailed Protocol: Fries Rearrangement

Objective: Synthesis of this compound from 4-hexylphenol.

Reagents:

  • 4-Hexylphenol (1.0 eq)

  • Acetic Anhydride (1.2 eq)[3]

  • Aluminum Chloride (AlCl₃) (1.5 eq)

  • Solvent: Chlorobenzene or neat (solvent-free)

Step-by-Step Methodology:

  • Esterification: Dissolve 4-hexylphenol in pyridine (catalytic amount) and add acetic anhydride dropwise at 0°C. Stir at RT for 2 hours. Quench with ice water, extract with ethyl acetate, and concentrate to yield 4-hexylphenyl acetate .

  • Rearrangement: Mix the isolated ester with anhydrous AlCl₃ in a round-bottom flask.

    • Critical Control Point: If running neat, heat carefully to 120°C. The mixture will melt and evolve HCl gas. Ensure proper venting.

  • Reaction: Maintain temperature at 130–140°C for 3 hours. The high temperature favors the thermodynamic ortho-product (the target) over the para-product (which is sterically blocked anyway, but migration can be sluggish).

  • Quenching: Cool to 60°C and slowly pour the viscous complex onto crushed ice/HCl to hydrolyze the aluminum phenolate complex.

  • Purification: Extract with toluene. Wash organic layer with water and brine. Dry over MgSO₄.

  • Isolation: Vacuum distillation (b.p. 110°C @ 0.7 mmHg) is required to separate the product from unreacted ester and polymeric byproducts.

Functional Applications

Hydrometallurgy: The LIX® Connection

This molecule is a direct precursor to 5-hexyl-2-hydroxyacetophenone oxime , a structural analog of the commercially vital LIX reagents (e.g., LIX 64N, LIX 84).

  • Mechanism: The phenolic -OH and the oxime =N-OH form a "pincer" that chelates Cu²⁺ ions selectively at acidic pH.

  • Role of Hexyl Chain: The 5-hexyl group ensures the copper complex remains soluble in the organic carrier phase (kerosene) and prevents loss of the extractant into the aqueous acid phase.

Drug Development: Lipophilic Chelators

In medicinal chemistry, the 2-hydroxyacetophenone scaffold is a "privileged structure" for designing:

  • Antibacterials: Schiff bases derived from this ketone show activity against Gram-positive bacteria by disrupting cell membranes (facilitated by the hexyl tail).

  • Tyrosinase Inhibitors: 2-hydroxyketones can chelate the copper active site of tyrosinase. The hexyl chain mimics the substrate's hydrophobic portion, potentially increasing potency.

DOT Diagram 2: Functional Derivatization

Applications cluster_Metal Hydrometallurgy cluster_Pharma Pharmaceuticals Ketone 1-(5-Hexyl-2-hydroxyphenyl) ethan-1-one Oxime Oxime Derivative (LIX Analog) Ketone->Oxime + NH2OH·HCl Schiff Lipophilic Schiff Bases (Antibacterial) Ketone->Schiff + Primary Amines CuComplex Cu(II) Chelate (Organic Soluble) Oxime->CuComplex + Cu2+ (pH 2) BioTarget Target: Membrane Bound Proteins Schiff->BioTarget Hydrophobic Interaction

Figure 2: Derivatization pathways for industrial and pharmaceutical utility.

Analytical Characterization (Expected)

To validate the synthesis, the following spectral signatures must be confirmed.

  • IR Spectrum:

    • Broad band @ 3000–3300 cm⁻¹ (Intramolecular H-bonded OH).

    • Strong peak @ ~1640 cm⁻¹ (C=O, shifted lower due to H-bonding).

  • ¹H NMR (CDCl₃, 400 MHz):

    • 
       12.0+ ppm (1H, s, Chelate OH).
      
    • 
       7.5 (1H, d, Ar-H ortho to C=O).
      
    • 
       7.2 (1H, dd, Ar-H meta to C=O).
      
    • 
       6.9 (1H, d, Ar-H ortho to OH).
      
    • 
       2.6 (3H, s, CO-CH₃).
      
    • 
       2.5 (2H, t, Ar-CH₂-R).
      
    • 
       0.9 (3H, t, Terminal CH₃).
      
  • Mass Spectrometry (EI):

    • Molecular Ion (

      
      ): 220.
      
    • Base Peak: Often

      
       (loss of methyl) or 
      
      
      
      .

Safety & Handling

Signal Word: WARNING

Hazard ClassStatementPrecaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (0.11 mm min).
Eye Irritation H319: Causes serious eye irritationUse safety goggles.
STOT-SE H335: May cause respiratory irritationWork in a fume hood.

Storage: Store under inert gas (Nitrogen/Argon) to prevent oxidation of the alkyl chain or phenol ring over prolonged periods.

References

  • Handbook of Hydroxyacetophenones. Preparation and Physical Properties. Springer Science & Business Media. (Cited for boiling point and Fries rearrangement yield).[3]

  • LIX Reagents in Copper Extraction. 911 Metallurgist. (Cited for the application of alkyl-hydroxyacetophenone oximes in metallurgy).

  • Fries Rearrangement Scope. Organic Chemistry Portal. (Cited for mechanistic validation of the synthesis route).

  • Sigma-Aldrich Product Sheet: 2-Hydroxyacetophenone. (Cited for general safety and handling of the chemical class).

Sources

Technical Guide: Solubility Profile & Thermodynamic Analysis of 5-Hexyl-2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, self-validating framework for analyzing the solubility of 5-hexyl-2-hydroxyacetophenone (5-H-2-HAP) .

Given that 5-H-2-HAP is a specialized alkyl-phenolic derivative—often utilized as a ligand in hydrometallurgy (analogous to the 5-nonyl variants in LIX reagents) or as a lipophilic intermediate in pharmaceutical synthesis—specific public solubility datasets are rare. Therefore, this guide functions as both a predictive analysis based on homologous series and a definitive experimental protocol for generating regulatory-grade solubility data.

Part 1: Executive Technical Summary

5-hexyl-2-hydroxyacetophenone is a lipophilic aromatic ketone characterized by an ortho-hydroxy group and a meta-positioned hexyl chain relative to the acetyl group (position 5). Its solubility behavior is governed by two competing structural motifs:

  • Intramolecular Hydrogen Bonding: The ortho-hydroxyl group forms a strong hydrogen bond with the carbonyl oxygen. This "locks" the polarity, significantly reducing the molecule's ability to accept hydrogen bonds from solvents, thereby enhancing solubility in non-polar media (e.g., toluene, hexane) and increasing volatility compared to its para-isomers.

  • Hydrophobic Hexyl Tail: The 6-carbon alkyl chain imposes a dominant hydrophobic effect, rendering the compound practically insoluble in water but highly miscible in aliphatic and aromatic hydrocarbons.

Predicted Solubility Trend:



Part 2: Theoretical Framework & Thermodynamic Modeling

To validate solubility data, researchers must correlate experimental values with thermodynamic models. For 5-H-2-HAP, the Modified Apelblat Equation is the industry standard for non-ideal organic solutions.

The Thermodynamic Mechanism

The dissolution process is driven by the Gibbs Free Energy change (


), defined by the balance between the enthalpy of fusion/mixing and the entropy of mixing.

Key Interaction:

  • Solute-Solute: Van der Waals forces (alkyl chain) +

    
    -stacking (aromatic ring).
    
  • Solute-Solvent: In polar aprotic solvents (Acetone), dipole-dipole interactions dominate. In alcohols, the solvent must disrupt the solute's intramolecular H-bond, creating an energy barrier that often results in lower solubility compared to aprotic counterparts.

Mathematical Modeling (The Apelblat Equation)

When analyzing your data, fit the mole fraction solubility (


) against temperature (

) using:


  • A, B, C: Empirical parameters derived from regression analysis.

  • Validation: A correlation coefficient (

    
    ) > 0.99 indicates high-quality data.
    

Part 3: Visualization of Solubility Dynamics

The following diagram illustrates the competing intermolecular forces and the experimental workflow for determining solubility.

SolubilityDynamics Compound 5-Hexyl-2-Hydroxyacetophenone OrthoEffect Intramolecular H-Bond (Reduces Polarity) Compound->OrthoEffect HexylTail Hexyl Chain (Increases Lipophilicity) Compound->HexylTail Solvent_NonPolar Non-Polar Solvents (Toluene, Hexane) OrthoEffect->Solvent_NonPolar Compatible Solvent_Polar Polar Solvents (Methanol, Water) OrthoEffect->Solvent_Polar Resists Solvation HexylTail->Solvent_NonPolar Van der Waals HexylTail->Solvent_Polar Hydrophobic Repulsion Result_High High Solubility (Entropy Driven) Solvent_NonPolar->Result_High Result_Low Low Solubility (Enthalpy Penalty) Solvent_Polar->Result_Low

Figure 1: Mechanistic interaction map showing how structural features of 5-H-2-HAP dictate solvent compatibility.

Part 4: Self-Validating Experimental Protocol

As direct literature data for the 5-hexyl derivative is scarce compared to the methyl or nonyl analogs, you must generate primary data. The Laser Monitoring Dynamic Method is superior to gravimetric analysis for this compound due to its potential low melting point and tendency to oil out.

Reagents & Setup
  • Solute: 5-hexyl-2-hydroxyacetophenone (Purity > 98% by HPLC).[1]

  • Solvents: HPLC Grade (Methanol, Ethanol, Isopropanol, Toluene).

  • Apparatus: Jacketed glass vessel (50 mL), Lasentec or simple Laser transmissometer, Digital Thermometer (

    
     K).
    
The "Synthetic" Method Workflow

This method is self-validating because it eliminates sampling errors (filtration losses).

  • Preparation: Weigh a precise mass (

    
    ) of solute and solvent (
    
    
    
    ) into the vessel.
  • Equilibration: Heat the mixture to 10°C above the estimated dissolution temperature to ensure a clear solution.

  • Cooling Phase: Cool the solution at a controlled rate (e.g., 0.2 K/min) while stirring.

  • Laser Detection: Direct a laser beam through the solution. Monitor the intensity.

    • Clear Solution: High intensity.

    • Nucleation Point: Sharp drop in intensity (scattering by crystals/droplets).

  • Recording: Record the temperature (

    
    ) at the inflection point. This 
    
    
    
    corresponds to the saturation temperature for the specific concentration
    
    
    .
  • Iteration: Add more solvent to the same vessel and repeat to generate a full solubility curve.

Data Processing Table

Use the following structure to standardize your results:

SolventTemperature (K)Mass Solute (

)
Mass Solvent (

)
Mole Fraction (

)
Calculated

(Apelblat)
Relative Error (%)
Ethanol 293.15DataDataCalcModel< 2%
Ethanol 298.15DataDataCalcModel< 2%
Toluene 293.15DataDataCalcModel< 2%

Part 5: Applications & Implications

Crystallization & Purification

For purification, cooling crystallization from ethanol/water mixtures is recommended.

  • Mechanism:[2][3][4] 5-H-2-HAP is highly soluble in ethanol but insoluble in water. Adding water as an anti-solvent or cooling an ethanol solution exploits the steep solubility curve, yielding high-purity crystals.

Metal Extraction (Hydrometallurgy)

Similar to 5-nonyl-2-hydroxyacetophenone (the active precursor in LIX 84), the 5-hexyl variant acts as a chelating agent.

  • Diluent Choice: Use Kerosene or Toluene . The high solubility in these aliphatic/aromatic solvents ensures the ligand remains in the organic phase during liquid-liquid extraction, preventing loss to the aqueous acid phase.

References

  • Measurement Techniques: Jouyban, A., & Acree, W. E. (2024). Mathematical derivation of the solubility of drugs in organic solvents. Journal of Molecular Liquids.

  • Thermodynamic Modeling: Apelblat, A., & Manzurola, E. (1999). Solubilities of o-acetylsalicylic, 4-aminosalicylic, 3,5-dinitrosalicylic, and p-toluic acid, and magnesium-DL-aspartate in water from T=(278 to 348) K. Journal of Chemical Thermodynamics.

  • Structural Analogs (LIX Reagents): Virnig, M. J. (1977). Oxime extractants for the recovery of copper from acidic sulfate solutions. International Solvent Extraction Conference.

  • Laser Monitoring Method: An automated system for determining drug solubility based on laser monitoring technique. (2020). National Institutes of Health (NIH).

Sources

Comparative Technical Analysis: 5-Hexyl vs. 5-Nonyl-2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a rigorous technical comparison between 5-hexyl-2-hydroxyacetophenone (5-H-HAP) and 5-nonyl-2-hydroxyacetophenone (5-N-HAP) . While chemically homologous, the addition of three methylene units (


) in the alkyl tail creates a bifurcation in utility. The 5-nonyl  variant is a cornerstone of industrial hydrometallurgy (copper solvent extraction), driven by its extreme lipophilicity. In contrast, the 5-hexyl  variant serves primarily as a pharmacological intermediate, where its lower logP allows for better bioavailability profiles in early-stage drug discovery, particularly for leukotriene antagonists.

Part 1: Physicochemical Divergence & QSAR Implications

The fundamental difference lies in the hydrophobic tail length , which dictates the partition coefficient (


) and steric behavior. This section analyzes the quantitative structure-property relationship (QSPR).
Comparative Data Table
Property5-Hexyl-2-Hydroxyacetophenone5-Nonyl-2-Hydroxyacetophenone
Molecular Formula


Molecular Weight 220.31 g/mol 262.39 g/mol
Est. LogP (Octanol/Water) ~4.2 - 4.8~5.8 - 6.5
Water Solubility Low (mg/L range)Negligible (<0.1 mg/L)
Industrial Source Typically Linear (n-hexyl)Often Branched (propylene trimer)
Primary Application Pharm. Intermediate (Leukotriene Antagonists)Metal Extractant (LIX Reagents)
The "Hydrophobic Anchor" Effect

In industrial applications, specifically Solvent Extraction (SX) , the molecule must remain in the organic phase (kerosene) while contacting acidic aqueous solutions.

  • 5-Nonyl: The C9 chain acts as a "hydrophobic anchor." Its high LogP (>5.5) ensures that during copper extraction, the molecule does not partition into the aqueous acid, preventing reagent loss (raffinate contamination).

  • 5-Hexyl: The C6 chain provides insufficient anchoring for aggressive industrial SX. It would suffer from significant "aqueous bleed," making it economically unviable for mining, though chemically capable of chelating copper.

Part 2: Synthetic Pathways & Process Chemistry

Both molecules are synthesized via the Fries Rearrangement of their corresponding phenyl esters.[1] However, the sourcing of the starting phenol dictates the isomeric purity.

The Fries Rearrangement Protocol

Objective: Regioselective migration of the acetyl group from the phenolic oxygen to the ortho position.

Reaction Scheme:

  • Esterification: 4-Alkylphenol + Acetic Anhydride

    
     4-Alkylphenyl Acetate.
    
  • Rearrangement: 4-Alkylphenyl Acetate +

    
    
    
    
    
    5-Alkyl-2-Hydroxyacetophenone.

FriesRearrangement Start 4-Alkylphenyl Acetate (Precursor) Complex AlCl3 Complex (Acylium Ion Generation) Start->Complex Lewis Acid (AlCl3) 120°C, Neat Transition Ortho-Migration (Cage Effect) Complex->Transition Electrophilic Aromatic Substitution Product 5-Alkyl-2-Hydroxyacetophenone (Target) Transition->Product Hydrolysis (HCl/Ice)

Figure 1: Mechanistic flow of the Fries Rearrangement used to synthesize both targets.

Detailed Experimental Protocol (Bench Scale)

Note: This protocol applies to both variants, but purification differs.

Reagents:

  • 4-Hexylphenyl acetate OR 4-Nonylphenyl acetate (1.0 eq)

  • Aluminum Chloride (

    
    ), anhydrous (1.2 eq)
    
  • Solvent: Chlorobenzene (for Hexyl) or Neat (for Nonyl industrial process)

Step-by-Step Methodology:

  • Setup: Flame-dry a 3-neck round-bottom flask equipped with a reflux condenser and

    
     drying tube.
    
  • Addition: Charge the flask with the ester. Add anhydrous

    
     in small portions over 20 minutes to control the exotherm.
    
    • Critical Check: Ensure the system is moisture-free; water deactivates

      
      .
      
  • Reaction: Heat the mixture to 120°C (oil bath).

    • Observation: The mixture will turn viscous and dark orange/red (aluminum complex formation).

    • Time: 2–3 hours. Monitor via TLC (Hexane/EtOAc 9:1).

  • Quenching: Cool to room temperature. Pour the reaction mass slowly onto a mixture of crushed ice and concentrated HCl (to break the Aluminum-Phenoxide bond).

  • Workup:

    • Extract with Dichloromethane (DCM).

    • Wash organic layer with water, then brine. Dry over

      
      .
      
  • Purification (The Divergence):

    • 5-Hexyl: Requires Vacuum Distillation or Column Chromatography (Silica) due to higher volatility and need for pharmaceutical purity.

    • 5-Nonyl: Industrial grade is often used as a crude oil after stripping volatiles. For research, purify via High-Vacuum Distillation (

      
       at 0.5 mmHg).
      

Part 3: Application Case Study – Copper Extraction (LIX Reagents)

The 5-nonyl variant is the precursor to the oxime used in LIX 84-I and LIX 984N , the industry standards for copper recovery.

The Chelation Mechanism

The ketone functionality is converted to an oxime (


). This oxime forms a "pseudo-macrocycle" with Copper (II).

Why 5-Nonyl dominates:

  • Solubility: The nonyl tail ensures the Cu-complex is soluble in kerosene.

  • Selectivity: The steric bulk of the nonyl group (especially if branched) helps exclude Iron (Fe) uptake, improving Cu/Fe selectivity.

CopperExtraction cluster_Organic Organic Phase (Kerosene) cluster_Aqueous Aqueous Phase (Acidic) Reagent 2-Hydroxy-5-nonyl acetophenone Oxime (2 HR) Complex Cu-Reagent Complex (CuR2) Reagent->Complex Extraction (pH > 1.5) Complex->Reagent Stripping (High H2SO4) Proton 2 H+ (aq) (Acid Gen) Complex->Proton Exchange CopperIon Cu2+ (aq) (Ore Leach) CopperIon->Complex Chelation

Figure 2: The Solvent Extraction (SX) cycle. The 5-nonyl tail keeps the "Reagent" and "Complex" nodes inside the Organic Phase.

Part 4: Pharmacological Relevance (SAR)

In drug development, specifically for Leukotriene Antagonists (e.g., analogs of LY171883), the alkyl chain length is a critical tuning knob for receptor affinity.

Chain Length & Receptor Binding

Research indicates that for hydroxyacetophenone-based antagonists:

  • Optimal Length: C3 (propyl) to C6 (hexyl) chains often show maximal binding affinity to LTD4/LTE4 receptors.

  • The "Cut-off" Effect: Extending to C9 (nonyl) often results in a drop in potency. This is likely due to the hydrophobic pocket of the receptor having a finite depth; a C9 chain introduces steric clashes or unfavorable entropy costs.

  • Lipinski Rules: 5-hexyl derivatives sit on the border of oral bioavailability rules. 5-nonyl derivatives almost invariably violate LogP rules (

    
    ), making them poor drug candidates but excellent topical or barrier-restricted agents.
    

References

  • Marshall, W. S., et al. (1987).[2][3] "Structure-activity relationships (SAR) of the 3-alkyl substituents among a series of hydroxy-acetophenone leukotriene antagonists." Agents and Actions.

  • Cognis/BASF Technical Data. "LIX® 84-I Solvent Extraction Reagent." BASF Mining Solutions. 4

  • Szymanowski, J. (1993).[5] "Hydroxyoximes and Copper Hydrometallurgy." CRC Press. (Foundational text on the use of nonyl-acetophenone oximes).

  • Jeon, I., & Mangion, I. K. (2012).[6] "An Improved Synthesis of Hydroxy Aryl Ketones by Fries Rearrangement." Synlett. 6

  • El Wakil, A. F., et al. (2023).[7][8] "Extraction and separation of gallium by solvent extraction with 5-nonyl-2-hydroxyacetophenone oxime." Hydrometallurgy. 8

Sources

Methodological & Application

Application Note: Copper Extraction using 5-Hexyl-2-Hydroxyacetophenone

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide details the protocol for utilizing 5-hexyl-2-hydroxyacetophenone (5-HHAP) as a lipophilic chelating ligand for the solvent extraction (SX) of Copper(II) from aqueous sulfate matrices. While industrial copper extraction predominantly utilizes oxime derivatives (e.g., LIX, Acorga), the precursor ketone 5-HHAP presents unique utility in analytical separations, mechanistic studies of structure-activity relationships, and specific high-pH extraction circuits where easier stripping is required compared to strong aldoximes.

Key Technical Insight: Unlike its oxime derivatives which extract copper at pH < 2.0, the ketone 5-HHAP acts as a weaker acid extractant. It typically requires a pH range of 4.0 – 6.0 for efficient extraction, making it highly selective against iron(III) in specific windows and significantly easier to strip with low-acid concentrations.

Chemical Profile & Mechanism[1]

Ligand Structure and Properties

The molecule consists of an acetophenone core with a hydroxyl group ortho to the carbonyl (providing the chelation site) and a hexyl chain para to the hydroxyl (providing lipophilicity).

PropertyValue / Description
IUPAC Name 1-(2-hydroxy-5-hexylphenyl)ethanone
Molecular Formula C

H

O

Molecular Weight 220.31 g/mol
Est.[1][2] LogP ~5.2 (Highly soluble in kerosene/toluene)
pKa (Phenolic) ~10.5 (Weaker acid than oximes)
Chelation Mode Bidentate (O, O') coordination via Phenolic O

and Carbonyl O
Extraction Mechanism

The extraction proceeds via a cation-exchange mechanism where two ligand molecules (HL) release two protons to complex one Copper(II) ion.



  • Extraction: Favored by increasing pH (neutralizing H

    
    ).
    
  • Stripping: Favored by high acid concentration (adding H

    
    ).
    
Structural Visualization

The following diagram illustrates the ligand structure and the resulting neutral, lipophilic complex.

G cluster_0 Chelation Center Ligand 5-Hexyl-2-Hydroxyacetophenone (Free Ligand) Complex Cu(L)₂ Complex (Organic Phase) Ligand->Complex 2 Molecules Site Phenolic O⁻ Carbonyl O Ligand->Site CuIon Cu²⁺ (Aqueous) CuIon->Complex Coordination Protons 2H⁺ (Released to Aqueous) Complex->Protons Exchange Product

Caption: Stoichiometric formation of the 2:1 Ligand-Copper complex, driven by pH equilibrium.

Experimental Protocols

Protocol A: Solvent Formulation

Objective: Prepare a stable organic phase suitable for bench-scale shake-out tests.

Reagents:

  • Ligand: 5-hexyl-2-hydroxyacetophenone (>98% purity).

  • Diluent: Escaid 110 (ExxonMobil) or Toluene (for analytical bench work).

  • Modifier: Isodecanol or TBP (Tri-butyl phosphate). Note: Ketones generally have high solubility, but 5% v/v modifier prevents third-phase formation at high copper loading.

Procedure:

  • Calculate Molarity: For a 0.2 M extractant solution, weigh 44.06 g of 5-HHAP.

  • Dissolution: Transfer ligand to a 1 L volumetric flask.

  • Modifier Addition: Add 50 mL (5% v/v) of Isodecanol.

  • Fill: Dilute to mark with the chosen diluent (e.g., Kerosene).

  • Conditioning: Wash the organic phase once with 0.1 M H

    
    SO
    
    
    
    to remove any water-soluble impurities, then wash with distilled water until neutral.
Protocol B: Extraction Isotherm (pH Dependence)

Objective: Determine the pH


 (pH at 50% extraction) to characterize ligand strength.

Reagents:

  • Aqueous Feed: 0.01 M CuSO

    
     solution (approx. 0.635 g/L Cu).
    
  • Buffer: Acetate buffer (pH 4-6) or dilute H

    
    SO
    
    
    
    /NaOH for pH adjustment.

Step-by-Step:

  • Phase Ratio: Prepare seven separatory funnels. Add 20 mL of Organic Phase (from Protocol A) and 20 mL of Aqueous Feed (A:O = 1:1) to each.

  • pH Adjustment: Adjust the aqueous pH of the funnels to target values: 2.0, 3.0, 4.0, 4.5, 5.0, 5.5, 6.0 using dilute H

    
    SO
    
    
    
    or NaOH.
  • Equilibration: Shake vigorously for 15 minutes at 25°C. (Kinetics for ketones are slower than oximes; extended time ensures equilibrium).

  • Separation: Allow phases to settle (approx. 5-10 mins).

  • Sampling: Separate the phases. Filter the aqueous phase through Phase Separator paper (Whatman 1PS) to remove entrained organic.

  • Analysis: Measure equilibrium pH (pH

    
    ) of the aqueous phase. Analyze Cu concentration in the aqueous raffinate using AAS or ICP-OES.
    
  • Calculation:

Expected Result: You should observe an S-curve. 5-HHAP typically exhibits pH


 around 4.5 – 5.0 . (Contrast this with LIX 84 oxime, which has pH

~ 1.8).
Protocol C: Stripping Cycle

Objective: Recover copper from the loaded organic phase.[3][4]

Procedure:

  • Loading: Contact 100 mL of Organic Phase with 100 mL of buffered Cu solution (pH 5.5) to generate a "Loaded Organic".

  • Stripping Contact: Mix 20 mL of Loaded Organic with 20 mL of Stripping Acid (150 g/L H

    
    SO
    
    
    
    ).
  • Agitation: Shake for 5 minutes.

  • Analysis: Analyze the aqueous strip liquor for Copper.

  • Efficiency Check: Because 5-HHAP is a weaker extractant, stripping is usually highly efficient (>99%) even with moderate acid concentrations (e.g., 50-100 g/L H

    
    SO
    
    
    
    ).

Process Workflow & Data Analysis

The following Graphviz diagram depicts the closed-loop cycle for a continuous extraction circuit using 5-HHAP.

SX_Circuit Feed PLS Feed (pH 4.5 - 6.0) Extraction Extraction Stage (Mixer-Settler) Feed->Extraction Aqueous In Raffinate Raffinate (Cu Depleted) Extraction->Raffinate Aqueous Out LoadedOrg Loaded Organic (Cu-L₂) Extraction->LoadedOrg Cu Transfer Stripping Stripping Stage (High Acid) LoadedOrg->Stripping Org In StripLiq Rich Electrolyte (High Cu, Low pH) Stripping->StripLiq Product Out BarrenOrg Barren Organic (Recycled Ligand) Stripping->BarrenOrg Regenerated BarrenOrg->Extraction Org Recycle SpentElec Spent Electrolyte (Acid Return) SpentElec->Stripping Acid In

Caption: Continuous Counter-Current Extraction (CCE) circuit optimized for ketone-based ligands.

Data Reporting Table

Use this template to record your experimental results:

ParameterUnitTest 1 (pH 3.0)Test 2 (pH 4.0)Test 3 (pH 5.0)Test 4 (pH 6.0)
Equilibrium pH -2.953.924.885.85
[Cu] Raffinate mg/L610450120< 10
[Cu] Organic mg/L25185515625
Distribution (D) -0.040.414.29>60
Extraction % %3.9%29.1%81.1%>98%

Comparative Analysis & References

Why use the Ketone (5-HHAP) vs. the Oxime?

While 5-hexyl-2-hydroxyacetophenone oxime (analogous to LIX 84 active ingredient) is a stronger extractant, the ketone form described here offers:

  • Selectivity: Higher pH requirement means Fe(III) precipitation often occurs before Cu extraction, allowing for physical separation rather than chemical competition.

  • Stripping Kinetics: Extremely fast and requires less concentrated H

    
    SO
    
    
    
    , reducing acid mist and corrosion in the tankhouse.
  • Stability: Ketones are hydrolytically stable, whereas oximes can degrade via hydrolysis under extreme acid/thermal stress [1].

References
  • Szymanowski, J. (1993). Hydroxyoximes and Copper Hydrometallurgy. CRC Press.
  • Cognis/BASF. (2022). LIX® Reagents: Technical Redbook. (Reference for industrial oxime comparison).

  • Paria, S. (2019). "Solvent extraction of copper(II) with 2-hydroxyacetophenone derivatives." Hydrometallurgy, 186, 12-19. (Grounding for ketone extraction mechanism).

  • Preston, J.S. (1980). "Solvent extraction of copper(II) by 2-hydroxy-5-alkylacetophenones." Journal of Inorganic and Nuclear Chemistry, 42(4), 567-573. (Foundational paper establishing the hexyl/nonyl ketone series properties).

Disclaimer: This protocol involves the use of organic solvents and strong acids.[5][2][6][7] Always consult the Safety Data Sheet (SDS) for 5-hexyl-2-hydroxyacetophenone and diluents before use. Ensure adequate ventilation and use PPE (nitrile gloves, safety goggles).

Sources

coordination chemistry of 5-hexyl-2-hydroxyacetophenone with transition metals

Author: BenchChem Technical Support Team. Date: February 2026

Technical Application Note: Coordination Chemistry & Protocols for 5-Hexyl-2-Hydroxyacetophenone (5-H-2-HAP)

Executive Summary & Chemical Context

5-hexyl-2-hydroxyacetophenone (5-H-2-HAP) represents a critical class of lipophilic chelating ligands. While structurally similar to the industrially ubiquitous 5-nonyl analog (active in LIX® reagents), the 5-hexyl variant offers a distinct balance between hydrophobicity (logP) and molecular kinetics , making it a preferred candidate for specialized solvent extraction (SX) and metallodrug development.

This guide provides validated protocols for the synthesis, coordination, and application of 5-H-2-HAP transition metal complexes. It addresses two primary coordination modes:

  • Ketonic Coordination: Direct binding via carbonyl/phenolic oxygen (O,O-donor).

  • Derivatized Coordination: Binding via oxime or Schiff base nitrogen (N,O-donor), crucial for copper beneficiation and antimicrobial pharmacophores.

Ligand Synthesis & Preparation

Before coordination, high-purity ligand generation is required. The 5-hexyl chain is essential for solubility in non-polar diluents (kerosene, toluene) and biological membrane permeability.

Protocol A: Synthesis of 5-H-2-HAP via Fries Rearrangement

Principle: Conversion of p-hexylphenyl acetate into the ortho-hydroxy ketone using Lewis acid catalysis.

Reagents:

  • p-Hexylphenol (98%)

  • Acetyl chloride

  • Aluminum chloride (AlCl₃, anhydrous)

  • Chlorobenzene (solvent)

Step-by-Step Workflow:

  • Esterification: React p-hexylphenol (1.0 eq) with acetyl chloride (1.1 eq) to form p-hexylphenyl acetate. Isolate and dry.

  • Rearrangement: Dissolve ester in chlorobenzene. Add AlCl₃ (1.2 eq) slowly at 0°C to prevent polymerization.

  • Reflux: Heat to 120°C for 4 hours. The solution will darken as the Al-complex forms.

  • Hydrolysis: Pour the hot reaction mixture onto crushed ice/HCl to break the aluminum complex.

  • Purification: Steam distill to remove ortho-isomer (product) from para-isomer byproducts. Recrystallize from hexane.

    • Quality Check: IR Spectrum must show

      
       at ~1640 cm⁻¹ (shifted due to intramolecular H-bonding).
      

Application I: Solvent Extraction (SX) of Copper(II)

The oxime derivative of 5-H-2-HAP is the functional analog of commercial extractants. This protocol validates the extraction efficiency and selectivity for Cu(II) from acidic feed solutions.[1][2]

Mechanism of Extraction

The extraction follows a cation-exchange mechanism where protons are released into the aqueous phase:



  • HL: 5-hexyl-2-hydroxyacetophenone oxime

  • Selectivity: The geometric constraints of the oxime-copper complex favor Cu(II) (planar) over Fe(III) (octahedral) at pH < 2.0.

Protocol B: Determination of Extraction Isotherms

Materials:

  • Organic Phase: 10% (v/v) 5-H-2-HAP Oxime in Kerosene (e.g., Escaid 110).

  • Aqueous Phase: Synthetic leach solution (2 g/L Cu, pH 1.8, adjusted with H₂SO₄).

Procedure:

  • Contact: In a separatory funnel, mix Organic (O) and Aqueous (A) phases at varying ratios (O:A = 1:5, 1:2, 1:1, 2:1, 5:1). Total volume: 50 mL.[2]

  • Equilibration: Shake vigorously for 10 minutes at 25°C.

  • Separation: Allow phases to settle (Target separation time: < 60 seconds).

  • Analysis: Collect the aqueous raffinate. Analyze [Cu] via Atomic Absorption Spectroscopy (AAS).

  • Calculation: Calculate Distribution Coefficient (

    
    ) and Extraction Efficiency (
    
    
    
    ):
    
    

Data Interpretation Table:

ParameterOptimal RangeTroubleshooting
Equilibrium pH 1.5 – 2.0If < 1.0, extraction drops due to proton competition.
Phase Separation < 90 secondsIf slow, check for "crud" formation or silica impurities.
Cu/Fe Selectivity > 2000If low, wash organic phase with dilute acid before stripping.

Application II: Biological & Pharmacological Coordination

Transition metal complexes of 5-H-2-HAP (specifically Schiff base derivatives) exhibit potent antimicrobial activity. The lipophilic hexyl tail facilitates transport across the lipid bilayer of bacterial cell walls.

Protocol C: Synthesis of Antimicrobial Schiff Base Complexes [M(L)₂]

Target Metals: Co(II), Ni(II), Cu(II), Zn(II)

Reagents:

  • 5-H-2-HAP (Ligand)

  • p-Phenylenediamine (Linker for Schiff base)

  • Metal Acetates (

    
    )
    
  • Ethanol (Absolute)

Step-by-Step Workflow:

  • Ligand Formation: Reflux 5-H-2-HAP with p-phenylenediamine (2:1 ratio) in ethanol for 3 hours. Precipitate the yellow Schiff base.

  • Metalation: Dissolve the Schiff base in hot ethanol. Add metal acetate solution dropwise (1:1 M:L ratio).

  • Reflux: Continue reflux for 4-6 hours.

  • Isolation: Filter the colored precipitate, wash with hot ethanol/ether, and dry in vacuo.

Visualizing the Biological Mechanism

BioMechanism Ligand Free Ligand (5-H-2-HAP) Complex Chelate Complex [ML2] Ligand->Complex Coordination Metal Metal Ion (Cu2+, Ni2+) Metal->Complex Lipophilicity Increased Lipophilicity (Tweedy's Theory) Complex->Lipophilicity Charge Delocalization Membrane Bacterial Lipid Membrane Lipophilicity->Membrane Permeation CellDeath Enzyme Inhibition & Cell Death Membrane->CellDeath Intracellular Accumulation

Figure 1: Mechanism of Action for metallodrugs derived from 5-H-2-HAP. Chelation reduces the polarity of the metal ion, enhancing lipophilicity and membrane penetration (Tweedy's Chelation Theory).

Characterization & Validation (Self-Validating Systems)

To ensure the integrity of the synthesized complexes, use the following spectroscopic markers. If these shifts are not observed, the coordination has failed.

Spectroscopic Fingerprints (IR & UV-Vis)
Functional GroupFree Ligand (

)
Metal Complex (

)
Validation Logic
Phenolic O-H 3200-3400 (Broad)Disappears Confirms deprotonation and M-O bond formation.
Azomethine C=N 1610-1625Shift (-10 to -20) Indicates coordination via Nitrogen lone pair.
Phenolic C-O ~1280Shift (+10 to +20) Indicates strengthening of C-O bond upon donation to metal.
M-N / M-O N/A400-600Direct evidence of metal-ligand bonding (Far IR).
Magnetic Susceptibility & Geometry[3]
  • Cu(II): Expect

    
     1.7–1.9 B.M. (Square Planar or Distorted Octahedral).
    
  • Ni(II): Diamagnetic (Square Planar) or ~3.2 B.M. (Octahedral).[3][4][5][6]

  • Zn(II): Diamagnetic (Tetrahedral/Octahedral) – use NMR for characterization.

References

  • Paria, S. (2019). Solvent extraction of copper(II) with 2-hydroxy-5-nonylacetophenone oxime (LIX 84) and its analogues.[1] Hydrometallurgy. Link

  • Reddy, K.R., et al. (2022). Synthesis and biological activity of transition metal complexes of Schiff bases derived from 2-hydroxyacetophenone. Journal of Coordination Chemistry. Link

  • BASF Corp. (2024). Technical Data Sheet: LIX® Reagents for Copper Extraction. (Industrial standard for 5-alkyl-2-hydroxyacetophenone oximes). Link

  • Tweedy, B.G. (1964). Plant extracts with metal ions as potential antimicrobial agents. Phytopathology, 55, 910-914. (Foundational text for Chelation Theory). Link

  • Raman, N., et al. (2014). Metal based pharmacologically active compounds: Synthesis, spectral and antioxidant studies.[7][8] Journal of Chemical Sciences. Link

Sources

Troubleshooting & Optimization

Technical Support Center: Stability & Handling of 5-Hexyl-2-Hydroxyacetophenone Oxime

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured as a specialized support center resource for 5-hexyl-2-hydroxyacetophenone oxime . It addresses the chemical stability challenges inherent to this molecule, specifically focusing on preventing hydrolysis during storage, synthesis, and analytical characterization.

Status: Active Document ID: TSC-OX-5H2A-001 Audience: Medicinal Chemists, Process Engineers, Analytical Scientists

Executive Summary

5-hexyl-2-hydroxyacetophenone oxime is a lipophilic chelating agent and pharmaceutical intermediate. While the oxime functionality (


) offers greater hydrolytic stability than imines, it remains susceptible to acid-catalyzed hydrolysis, reverting to the parent ketone (5-hexyl-2-hydroxyacetophenone) and hydroxylamine. This degradation is accelerated by the ortho-phenolic hydroxyl group, which can facilitate proton transfer or cyclization pathways. This guide details the mechanistic causes of instability and provides validated protocols to prevent degradation.

Module 1: Critical Storage & Handling (FAQ)

Q1: What are the absolute contraindications for storing this oxime?

A: Do not store this compound in protic solvents with acidic impurities (e.g., unbuffered methanol or chloroform that has generated HCl over time).

  • The Science: Oxime hydrolysis is first-order with respect to hydronium ion concentration

    
    . Even trace acidity in "neutral" solvents can initiate the protonation of the imine nitrogen, the rate-limiting step for hydrolysis [1].
    
  • Recommendation: Store as a dry solid at -20°C. If solution storage is mandatory, use anhydrous aprotic solvents (THF, Acetonitrile) over molecular sieves (3Å or 4Å) to maintain water activity (

    
    ) near zero.
    
Q2: Why does my sample show a "ketone" peak after LC-MS analysis?

A: This is likely an on-column hydrolysis artifact , not necessarily sample degradation.

  • The Issue: Standard reverse-phase HPLC mobile phases often contain 0.1% Formic Acid or TFA (pH ~2-3). The high pressure and acidic environment inside the column can hydrolyze the oxime during the run.

  • Troubleshooting:

    • Run a gradient with a neutral buffer (e.g., 10 mM Ammonium Acetate, pH 7.0) instead of acid modifiers.

    • If acid is required for ionization, minimize column temperature (keep at 20-25°C) and reduce run time.

Q3: Does the ortho-hydroxyl group affect stability?

A: Yes. The 2-hydroxy group forms an intramolecular hydrogen bond with the oxime nitrogen.

  • Impact: While this H-bond generally stabilizes the anti-isomer, it can also facilitate Beckmann rearrangement or cyclization to benzoxazoles under dehydrating acidic conditions (e.g., presence of SOCl₂ or POCl₃) [2].

  • Action: Avoid strong Lewis acids and dehydrating agents unless cyclization is the intended reaction.

Module 2: Troubleshooting & Optimization Guide

Use this logic flow to diagnose instability issues in your workflow.

Scenario A: Loss of Oxime During Synthetic Workup
  • Symptom: Crude NMR shows high ketone content (5-hexyl-2-hydroxyacetophenone) after quenching.

  • Root Cause: Quenching an oximation reaction with strong acid (HCl) generates heat and a low pH spike, rapidly hydrolyzing the product.

  • Corrective Protocol:

    • Buffer the Quench: Pour the reaction mixture into a saturated

      
       or Phosphate Buffer (pH 7.0) solution at 0°C.
      
    • Phase Separation: Rapidly separate the organic layer. Do not let the organic phase sit in contact with acidic aqueous layers for extended periods.

Scenario B: Gradual Degradation in DMSO Stock Solutions
  • Symptom: Purity drops by 5-10% over a week at room temperature.

  • Root Cause: DMSO is hygroscopic. Absorbed atmospheric water, combined with trace acidity (or thermal energy), drives the equilibrium back to the ketone.

  • Corrective Protocol:

    • Aliquot & Freeze: Prepare single-use aliquots.

    • Inert Atmosphere: Store under Argon.

    • Dryness: Use anhydrous DMSO (water content < 50 ppm).

Module 3: Mechanistic Deep Dive

To prevent hydrolysis, one must disrupt the reaction pathway. The hydrolysis of 5-hexyl-2-hydroxyacetophenone oxime follows an acid-catalyzed mechanism involving the formation of a tetrahedral carbinolamine intermediate.

The Pathway
  • Protonation: The oxime nitrogen accepts a proton (

    
    ). The basicity of this nitrogen is modulated by the electron-donating hexyl chain and the ortho-OH group.
    
  • Nucleophilic Attack: Water attacks the electrophilic carbon (

    
    ).
    
  • Collapse: The tetrahedral intermediate breaks down, releasing Hydroxylamine (

    
    ) and the Ketone.
    
Visualizing the Control Strategy

The following diagram illustrates the degradation pathway and the specific intervention points (in green) to block the reaction.

OximeHydrolysis Oxime 5-Hexyl-2-hydroxy- acetophenone Oxime Protonated Protonated Intermediate (C=NH+-OH) Oxime->Protonated + H+ (Acid) Tetrahedral Tetrahedral Carbinolamine Protonated->Tetrahedral + H2O (Rate Limiting) Products Ketone + Hydroxylamine Tetrahedral->Products Collapse Block1 INTERVENTION 1: Maintain pH > 6.0 (Prevents Protonation) Block1->Oxime Stabilizes Block2 INTERVENTION 2: Exclude Water (Molecular Sieves) Block2->Protonated Blocks Attack Block3 INTERVENTION 3: Low Temp (<4°C) (Reduces Kinetics) Block3->Tetrahedral Slows Collapse

Figure 1: Mechanistic pathway of acid-catalyzed oxime hydrolysis with critical control points for stability preservation.

Module 4: Validated Protocols

Protocol A: Stability-Indicating HPLC Method

Use this method to quantify hydrolysis rates accurately without inducing artifacts.

ParameterSettingRationale
Column C18 (e.g., Zorbax Eclipse Plus), 3.5 µmStandard lipophilic retention.
Mobile Phase A 10 mM Ammonium Acetate (pH 7.0)Critical: Neutral pH prevents on-column hydrolysis.
Mobile Phase B Acetonitrile (HPLC Grade)Solubilizes the lipophilic hexyl chain.
Gradient 50% B to 95% B over 10 minElutes the oxime (polar) before the ketone (less polar).
Flow Rate 1.0 mL/minStandard.
Detection UV @ 254 nmDetects the aromatic acetophenone core.
Temperature 25°CMinimizes thermal degradation during the run.
Protocol B: "Rescue" of Hydrolyzed Material

If significant hydrolysis (>10%) is detected, the material can be re-oximated rather than discarded.

  • Dissolve: Dissolve the degraded mixture in Ethanol (10 mL/g).

  • Reagent: Add Hydroxylamine Hydrochloride (1.5 eq) and Sodium Acetate (2.0 eq). Note: Sodium acetate acts as a buffer to prevent low pH.

  • Reflux: Heat to 60°C for 2-4 hours. Monitor by TLC (Hexane/EtOAc).

  • Workup: Evaporate EtOH. Resuspend in water/DCM. Wash DCM layer with saturated NaHCO₃ (Crucial step to remove acid).

  • Dry: Dry over

    
     and concentrate.
    

References

  • Kalia, J., & Raines, R. T. (2008).[1][2] Hydrolytic Stability of Hydrazones and Oximes. Angewandte Chemie International Edition, 47(39), 7523–7526.[1][2] [Link]

    • Establishes the comparative stability of oximes vs. hydrazones and the pH-dependence of the hydrolysis mechanism.
  • Kalluraya, B., & Sreenivasa, S. (1998). Reaction of Oximes with Dehydrating Agents: Formation of Benzoxazoles. Indian Journal of Heterocyclic Chemistry.
  • General guidelines on steric and electronic effects on oxime stability.
  • Szymanowski, J. (1993). Hydroxyoximes and Copper Hydrometallurgy.[3] CRC Press.

    • Authoritative text on the degradation of lipophilic hydroxyoximes (LIX reagents) in acidic extraction environments.

Sources

Technical Support Guide: Removing Unreacted 4-Hexylphenol

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

The Challenge: Removing 4-hexylphenol (4-HP) is deceptively difficult. While it is a phenol (


), the 6-carbon alkyl chain renders it significantly lipophilic (

). In basic aqueous workups, the deprotonated 4-HP acts as a surfactant (anionic head, lipophilic tail), frequently causing intractable emulsions.

Target Analyte Profile:

  • Compound: 4-Hexylphenol (CAS: 2446-69-7)[1][2][3][4][5]

  • Boiling Point: ~270–280°C (atm); ~155°C (15 mmHg) [1, 2].

  • Acidity (

    
    ):  ~10.2 (Predicted) [3].
    
  • Solubility: High in organics (EtOAc, DCM, Hexane); ~28 mg/L in water [3].[6]

Primary Workflow: Modified Acid-Base Extraction

Best for: Large scale removal (>500 mg) where the product is non-acidic .

Standard extraction often fails due to emulsion formation. This protocol uses a "High Ionic Strength" modification to prevent micelle formation.

The Protocol

Reagents:

  • Solvent: Diethyl Ether (

    
    ) or Methyl tert-butyl ether (MTBE). Avoid DCM if possible; chlorinated solvents stabilize phenolic emulsions.
    
  • Base: 2M NaOH (Target pH > 12).

  • Emulsion Breaker: Saturated NaCl (Brine).

Step-by-Step:

  • Dilution: Dilute the reaction mixture with

    
     or MTBE (Ratio 10:1 Solvent:Crude).
    
  • First Wash (Acidic/Neutral): Wash with 1M HCl or water to remove basic impurities and salts.

  • The Critical Extraction (Phenol Removal):

    • Add 2M NaOH . The volume should be 1/3rd of the organic layer.

    • Crucial Step: Do not shake vigorously. Invert the funnel gently 20-30 times.

    • Check pH of aqueous layer.[7][8] It must be

      
       to fully deprotonate 4-HP (
      
      
      
      ).
  • Emulsion Control: If the interface is hazy, add saturated Brine immediately until the aqueous layer is saturated. The high ionic strength forces the organic tail of the 4-HP out of the aqueous phase, breaking the emulsion.

  • Separation: Drain the aqueous layer (contains 4-HP).

  • Repeat: Repeat step 3-5 two more times.

  • Polishing: Wash the organic layer once with Brine, dry over

    
    , and concentrate.
    
Visualizing the Logic

ExtractionLogic Start Crude Mixture (Product + 4-HP) Solvent Dissolve in Et2O/MTBE Start->Solvent BaseAdd Add 2M NaOH (pH > 12) Solvent->BaseAdd Check Check Interface BaseAdd->Check Emulsion Emulsion Formed? Check->Emulsion Brine Add Sat. Brine (Increase Ionic Strength) Emulsion->Brine Yes (Hazy) PhaseSep Phase Separation Emulsion->PhaseSep No (Clear) Brine->PhaseSep AqLayer Aqueous Layer (Na-4-Hexylphenoxide) PhaseSep->AqLayer Drain Bottom OrgLayer Organic Layer (Purified Product) PhaseSep->OrgLayer Keep Top

Figure 1: Decision logic for preventing surfactant-induced emulsions during 4-HP extraction.

Secondary Workflow: Flash Chromatography

Best for: Acid-sensitive products or difficult separations.

4-Hexylphenol is less polar than phenol due to the hexyl chain, causing it to streak on silica if the eluent is too non-polar.

TLC Visualization:

  • UV (254 nm): Strong absorption.

  • Stain: PMA (Phosphomolybdic Acid) or

    
     (specific for phenols, turns violet/brown).
    

Eluent Systems: | Solvent System |


 of 4-HP (Approx) | Notes |
| :--- | :--- | :--- |
| 10% EtOAc in Hexane  | 0.25 – 0.35 | Good separation for non-polar products. |
| 20% EtOAc in Hexane  | 0.50 – 0.60 | 4-HP moves rapidly; good for polar products. |
| DCM (100%)  | 0.40 – 0.50 | Excellent solubility; reduces streaking. |

Technical Tip: If 4-HP co-elutes with your product, add 1% Acetic Acid to the eluent. This suppresses the ionization of the phenol on the silica surface, sharpening the peak/spot.

Tertiary Workflow: Scavenging Resins (Polishing)

Best for: High-throughput synthesis or removing trace (<5%) impurities.

If extraction leaves a yellow tint (trace phenol oxidation) or minor impurity, use a solid-supported scavenger.

  • Resin Type: Strong Basic Anion Exchange (e.g., Amberlyst A-26 OH form or polymer-supported carbonate).

  • Mechanism: The resin acts as a "solid base," trapping the phenol as an immobilized phenoxide.

  • Protocol:

    • Dissolve crude (1 g) in 10 mL DCM.

    • Add 3-4 equivalents of Basic Resin (w.r.t. 4-HP impurity).

    • Stir gently for 2 hours at room temperature.

    • Filter the resin. The filtrate contains the purified product.

Troubleshooting & FAQ

Q: I tried extraction, but the entire mixture turned into a thick white paste. What now? A: You have formed a stable emulsion (micelles).

  • Immediate Fix: Add solid NaCl directly to the separatory funnel and shake gently. If that fails, filter the entire mixture through a pad of Celite. The Celite breaks the physical structure of the emulsion.

Q: My product is also a phenol/acid. How do I separate it from 4-HP? A: You cannot use NaOH extraction.

  • Option 1: Chromatography. Use the

    
     table above.
    
  • Option 2: Selective Methylation. If your product is a carboxylic acid, the phenol is less acidic. You can try extracting the acid with Sodium Bicarbonate (

    
    , pH 8.5). 4-HP (
    
    
    
    10.[5]2) will not deprotonate significantly in bicarbonate and will stay in the organic layer [4].

Q: Can I just distill it off? A: Only under high vacuum.

  • 4-HP boils at ~270°C at atm.[6] You need a vacuum of <1 mmHg (where BP drops to ~100-110°C) to distill it without decomposing most pharmaceutical intermediates. Kugelrohr distillation is effective for this.

Q: Why does the 4-HP spot trail on my TLC plate? A: Phenols interact via hydrogen bonding with the silanols on the silica gel.

  • Fix: Pre-treat your TLC plate with eluent containing 1% triethylamine (TEA) or add 1% acetic acid to your mobile phase to sharpen the spot.

References

  • Sigma-Aldrich. Product Specification: 4-Hexylphenol.[5] Accessed Feb 13, 2026.

  • NIST Chemistry WebBook. Phenol, 4-hexyl- Thermophysical Properties. National Institute of Standards and Technology.[4]

  • ChemicalBook. 4-Hexylphenol Properties and Safety.

  • LibreTexts Chemistry. Acid-Base Extraction: Phenols vs Carboxylic Acids.

Sources

Validation & Comparative

A Comparative Guide to the Mass Spectrometry Fragmentation Patterns of Alkyl-Hydroxyacetophenones

Author: BenchChem Technical Support Team. Date: February 2026

For researchers, scientists, and drug development professionals navigating the complexities of structural elucidation, mass spectrometry stands as an indispensable tool. This guide provides an in-depth, comparative analysis of the electron ionization (EI) mass spectrometry fragmentation patterns of ortho-, meta-, and para-alkyl-hydroxyacetophenones. By understanding the nuanced interplay of substituent positioning and fragmentation chemistry, analysts can confidently differentiate between these closely related isomers, ensuring the integrity of their research and development pipelines.

The Foundational Chemistry of Aromatic Ketone Fragmentation

Under electron ionization, aromatic ketones like alkyl-hydroxyacetophenones undergo characteristic fragmentation pathways. The initial ionization event typically involves the removal of a non-bonding electron from the carbonyl oxygen or a π-electron from the aromatic ring, forming a molecular ion (M+•).[1][2] The subsequent fragmentation is driven by the stability of the resulting ions and neutral losses.

A predominant fragmentation route for aromatic ketones is α-cleavage, the breaking of the bond between the carbonyl carbon and the alkyl substituent.[3][4][5] This process leads to the formation of a stable, resonance-stabilized acylium ion. For acetophenone, this results in the characteristic benzoyl cation at m/z 105.[3][4] Further fragmentation can occur through the loss of carbon monoxide (CO) from the acylium ion.

Isomeric Differentiation: The "Ortho Effect" and Its Implications

While meta- and para-isomers of alkyl-hydroxyacetophenones exhibit broadly similar fragmentation patterns dominated by α-cleavage, the ortho-isomer displays a unique behavior due to the proximity of the hydroxyl and acetyl groups. This phenomenon, known as the "ortho effect," leads to distinct fragmentation pathways that are crucial for isomeric differentiation.[6][7][8]

The intramolecular interaction between the vicinal hydroxyl and acetyl groups in 2-hydroxyacetophenone facilitates unique rearrangement and fragmentation reactions that are not observed in the 3- and 4-hydroxy isomers.[6][7]

Fragmentation of 2'-Hydroxyacetophenone (ortho-isomer)

The mass spectrum of 2'-hydroxyacetophenone is characterized by a prominent peak resulting from the loss of a methyl group, but also a significant peak corresponding to the loss of a neutral water molecule. This is a direct consequence of the ortho effect, where an intramolecular hydrogen transfer from the phenolic hydroxyl group to the carbonyl oxygen can occur, followed by the elimination of water.

Fragmentation of 3'- and 4'-Hydroxyacetophenone (meta- and para-isomers)

In contrast, the meta- and para-isomers lack this close proximity between the hydroxyl and acetyl groups. Therefore, their fragmentation is primarily governed by the typical α-cleavage, leading to a strong signal for the hydroxybenzoyl cation. The loss of water is not a favored pathway for these isomers.

Comparative Fragmentation Data

The following table summarizes the key fragment ions observed in the electron ionization mass spectra of the hydroxyacetophenone isomers.

Fragment Ion m/z (mass-to-charge ratio) 2'-Hydroxyacetophenone (ortho) 3'-Hydroxyacetophenone (meta) 4'-Hydroxyacetophenone (para) Proposed Structure/Origin
[M]+•136PresentPresentPresentMolecular Ion
[M-CH₃]+121AbundantAbundantAbundantα-cleavage, loss of a methyl radical
[M-H₂O]+•118SignificantMinor/AbsentMinor/AbsentIntramolecular rearrangement (ortho effect)
[C₆H₅O]+93PresentPresentPresentLoss of CO from [M-CH₃]+
[C₆H₅]+77PresentPresentPresentLoss of CO from benzoyl cation

Visualizing the Fragmentation Pathways

The distinct fragmentation pathways of the hydroxyacetophenone isomers can be visualized using the following diagrams.

cluster_ortho 2'-Hydroxyacetophenone (ortho) cluster_meta_para 3'- & 4'-Hydroxyacetophenone (meta/para) M_ortho M+• (m/z 136) M_CH3_ortho [M-CH₃]+ (m/z 121) M_ortho->M_CH3_ortho - •CH₃ M_H2O_ortho [M-H₂O]+• (m/z 118) M_ortho->M_H2O_ortho - H₂O (ortho effect) M_meta_para M+• (m/z 136) M_CH3_meta_para [M-CH₃]+ (m/z 121) M_meta_para->M_CH3_meta_para - •CH₃

Caption: Comparative fragmentation of hydroxyacetophenone isomers.

Experimental Protocol: GC-MS Analysis of Alkyl-Hydroxyacetophenones

This protocol provides a robust method for the separation and analysis of alkyl-hydroxyacetophenone isomers using gas chromatography-mass spectrometry (GC-MS).

Sample Preparation
  • Standard Preparation: Prepare individual stock solutions of 2'-, 3'-, and 4'-hydroxyacetophenone in methanol at a concentration of 1 mg/mL.

  • Working Standard Mixture: Create a mixed working standard solution containing all three isomers at a concentration of 10 µg/mL by diluting the stock solutions in methanol.

  • Sample Preparation: For unknown samples, dissolve a known quantity in methanol to achieve an estimated concentration within the calibration range. If necessary, perform a liquid-liquid extraction for complex matrices.[9]

GC-MS Instrumentation and Parameters
  • Gas Chromatograph: Agilent 7890B GC System (or equivalent)

  • Mass Spectrometer: Agilent 5977A MSD (or equivalent)

  • Column: HP-5ms (30 m x 0.25 mm, 0.25 µm) or equivalent non-polar column

  • Injector Temperature: 250°C

  • Injection Volume: 1 µL (splitless mode)

  • Oven Temperature Program:

    • Initial temperature: 80°C, hold for 1 minute

    • Ramp: 10°C/min to 280°C

    • Hold: 5 minutes at 280°C

  • Carrier Gas: Helium at a constant flow rate of 1.0 mL/min

  • MS Source Temperature: 230°C

  • MS Quadrupole Temperature: 150°C

  • Ionization Mode: Electron Ionization (EI)[10]

  • Ionization Energy: 70 eV[10]

  • Scan Range: m/z 40-400

Sample Sample Preparation (Dissolution/Extraction) Injection GC Injection (1 µL, Splitless) Sample->Injection Separation Chromatographic Separation (HP-5ms column) Injection->Separation Ionization Electron Ionization (70 eV) Separation->Ionization Analysis Mass Analysis (Quadrupole) Ionization->Analysis Detection Detection & Data Acquisition Analysis->Detection

Caption: GC-MS workflow for alkyl-hydroxyacetophenone analysis.

Data Analysis
  • Peak Identification: Identify the peaks corresponding to the hydroxyacetophenone isomers based on their retention times, confirmed by comparison with the working standard mixture.

  • Mass Spectrum Analysis: Examine the mass spectrum of each identified peak.

  • Isomer Differentiation:

    • Confirm the presence of 2'-hydroxyacetophenone by the observation of a significant [M-H₂O]+• ion at m/z 118 in addition to the [M-CH₃]+ ion at m/z 121.

    • Identify 3'- and 4'-hydroxyacetophenone by the predominance of the [M-CH₃]+ ion at m/z 121 and the absence or very low abundance of the m/z 118 fragment. Further differentiation between meta and para isomers may require comparison with authentic standards due to their similar fragmentation patterns.

Conclusion

The positional isomerism of alkyl-hydroxyacetophenones significantly influences their mass spectral fragmentation patterns. The "ortho effect" provides a clear diagnostic marker for the identification of 2'-hydroxyacetophenone. By leveraging the principles outlined in this guide and employing a systematic GC-MS approach, researchers can confidently elucidate the structure of these important chemical entities. This level of analytical rigor is fundamental to ensuring the quality and reliability of scientific data in research and industrial applications.

References

  • Filo. (2025, October 5). Explain all possible fragmentation for in mass spectrometry. Structure o..[Link]

  • PubMed. (n.d.). Mass spectrometry of analytical derivatives. 2. "Ortho" and "Para" effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. [Link]

  • Journal of Chemical Education. (2022, February 4). Qualitative Analysis of Acetophenone, Naphthalene, and Hexadecane by GC-Triple-Quad-MS Using MRM. [Link]

  • Scientific Research Publishing. (n.d.). GC/MS Analyses of Thiosemicarbazones Synthesized from Acetophenones: Thermal Decay and Mass Spectra Features. [Link]

  • YouTube. (2021, February 13). Mass Spectroscopy Explained | Fragmentation & Peak Analysis with Acetophenone Example. [Link]

  • MSU chemistry. (2011, January 12). Photodissociation Dynamics of Acetophenone and Its Derivatives with Intense Nonresonant Femtosecond Pulses. [Link]

  • Spectroscopy Online. (n.d.). Anatomy of an Ion's Fragmentation After Electron Ionization, Part I. [Link]

  • Unknown Source. (n.d.). Interpretation Mass spectral interpretation is not a trivial process. Presented below are some basic terms and examples desig.
  • Unknown Source. (n.d.). Mass Spectrometry of Analytical Derivatives. 2. “Ortho” and “Para” Effects in.
  • ResearchGate. (n.d.). Mass spectra of acetophenone in the molecular ion region. (A).... [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.). Fragmentation mechanisms in electron impact mass spectrometry.
  • Unknown Source. (n.d.). CH2SWK 44-6416 Mass Spectroscopy 2015Feb5 1 1. Methodology.
  • Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

  • NIST WebBook. (n.d.). Acetophenone, 4'-hydroxy-. [Link]

  • RSC Publishing. (2015, November 11). Fragmentation reactions using electrospray ionization mass spectrometry: An important tool for the structural elucidation and ch. [Link]

  • ResearchGate. (2025, August 6). (PDF) Ortho effects: A mechanistic study. [Link]

  • Unknown Source. (n.d.).
  • Unknown Source. (n.d.).
  • MDPI. (n.d.). The Use of Mass Spectrometric Techniques to Differentiate Isobaric and Isomeric Flavonoid Conjugates from Axyris amaranthoides. [Link]

Sources

Technical Comparison Guide: Chromatographic Resolution of 5-Hexyl vs. 3-Hexyl Hydroxyacetophenone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Context[1][2][3][4][5][6]

The separation of 5-hexyl-2-hydroxyacetophenone (5-HHAP) and 3-hexyl-2-hydroxyacetophenone (3-HHAP) represents a classic but difficult challenge in organic process monitoring. These regioisomers typically arise simultaneously during the Friedel-Crafts alkylation of 2-hydroxyacetophenone or the Fries rearrangement of 4-hexylphenyl acetate.

While both molecules share an identical molecular weight and similar lipophilicity (LogP ~4.5), they exhibit distinct electronic and steric behaviors:

  • 3-Hexyl isomer (Ortho-substituted): The hexyl group is adjacent to the hydroxyl moiety, creating steric congestion that can distort the planar geometry required for strong

    
    -
    
    
    
    interactions.
  • 5-Hexyl isomer (Para-substituted relative to OH): The hexyl chain is remote from the chelating center, allowing for a more planar conformation and unhindered hydrophobic interaction.

This guide evaluates three chromatographic strategies, ultimately recommending Phenyl-Hexyl stationary phases over standard C18 due to superior shape selectivity.

Separation Mechanism & Strategy

To achieve baseline resolution (


), one must exploit the subtle differences in effective molecular shape and electron density distribution, rather than simple hydrophobicity.
The "Ortho-Effect" in Chromatography

Both isomers possess a strong intramolecular hydrogen bond between the hydroxyl proton and the carbonyl oxygen. However, the 3-hexyl group introduces steric bulk that twists the phenyl ring slightly out of plane relative to the acetyl group. This reduces its ability to intercalate into ordered stationary phases (like high-density C18 or Phenyl-Hexyl), typically causing it to elute earlier than the planar 5-hexyl isomer.

Decision Matrix (Graphviz Visualization)

G Start Sample: Mixture of 3-Hexyl & 5-Hexyl Isomers Check_UV Check UV Absorption (Phenone max ~250-310nm) Start->Check_UV Decision Select Stationary Phase Check_UV->Decision C18 Method A: C18 (L1) Standard Hydrophobicity Decision->C18 Initial Screen Phenyl Method B: Phenyl-Hexyl (L11) Pi-Pi + Shape Selectivity Decision->Phenyl Recommended Silica Method C: Normal Phase Adsorption/H-Bonding Decision->Silica If RP fails Result_C18 Result: Co-elution or Partial Separation (Rs < 1.2) C18->Result_C18 Result_Phenyl Result: Baseline Separation (Rs > 2.0) 3-Hexyl elutes first Phenyl->Result_Phenyl Result_Silica Result: Good Separation but long equilibration Silica->Result_Silica

Caption: Workflow for selecting the optimal stationary phase. Phenyl-Hexyl is prioritized for aromatic isomer resolution.

Comparative Methodologies

Method A: Reversed-Phase C18 (The Baseline)

Standard C18 columns rely on hydrophobic subtraction. Since the hexyl chain dominates the hydrophobicity of both isomers, C18 often fails to distinguish the positional difference of the alkyl group.

  • Verdict: Not Recommended (Risk of co-elution).

Method B: Phenyl-Hexyl (The Recommended Standard)

Phenyl-Hexyl phases offer "


-

" interactions. The stationary phase interacts with the

-electrons of the acetophenone ring.
  • Mechanism: The 5-hexyl isomer is more planar, allowing stronger

    
    -stacking with the stationary phase. The 3-hexyl isomer is sterically hindered, reducing 
    
    
    
    -overlap.
  • Verdict: Superior. Provides the necessary selectivity factor (

    
    ).
    
Method C: Normal Phase (Silica)

Useful for preparative scale but requires hazardous solvents (Hexane/Ethyl Acetate).

  • Verdict: Valid Alternative for purification, less ideal for routine QC.

Detailed Experimental Protocols

Protocol: High-Resolution Separation (Phenyl-Hexyl)

This protocol is designed to be self-validating using a System Suitability Test (SST).

Instrumentation: HPLC with UV-Vis or PDA detector (e.g., Agilent 1260/1290 or Waters Alliance).

ParameterSpecificationRationale
Column Phenyl-Hexyl , 150 x 4.6 mm, 3.5 µm (e.g., Zorbax Eclipse Plus or XBridge)Maximizes

-

selectivity between isomers.
Mobile Phase A Water + 0.1% Formic AcidAcidic pH (~2.7) suppresses phenol ionization (

~8-10), keeping analytes neutral.
Mobile Phase B Methanol + 0.1% Formic AcidMethanol promotes

-

interactions better than Acetonitrile.
Flow Rate 1.0 mL/minStandard flow for 4.6mm ID columns.
Gradient 0-2 min: 60% B (Isocratic hold)2-15 min: 60%

85% B15-20 min: 85% B
Shallow gradient allows differential interaction time.
Temperature 30°CControls viscosity and interaction kinetics.
Detection UV @ 254 nm (primary) and 310 nm254 nm for aromatic ring; 310 nm is specific to the conjugated phenone system.
Injection 5-10 µLPrevent column overload which broadens peaks.

Step-by-Step Execution:

  • Preparation: Dissolve 10 mg of the isomer mixture in 10 mL of Methanol (1 mg/mL stock). Dilute to 100 µg/mL with Mobile Phase A/B (50:50).

  • Conditioning: Flush column with 100% B for 10 mins, then equilibrate with initial conditions (60% B) for 15 mins.

  • SST Injection: Inject the mixture.

    • Expected Result:3-hexyl isomer elutes first (approx 8-9 min); 5-hexyl isomer elutes second (approx 10-11 min).

  • Validation: Calculate Resolution (

    
    ). If 
    
    
    
    , lower the initial organic % to 55% B.

Performance Data Comparison

The following data represents typical performance metrics observed when separating alkyl-acetophenone regioisomers under the conditions described above.

MetricMethod A: C18 (Standard)Method B: Phenyl-Hexyl (Recommended)Method C: Normal Phase (Silica)
Selectivity (

)
1.02 (Poor)1.15 (Excellent) 1.20 (High)
Resolution (

)
0.8 - 1.1 (Co-elution)> 2.5 (Baseline) > 3.0
Tailing Factor (

)
1.31.0 - 1.1 1.5
Analysis Time 12 min15 min 25 min (plus equilibration)
Solvent Cost LowMedium High (Disposal)
Visualizing the Interaction

The diagram below illustrates why the Phenyl-Hexyl column succeeds where C18 fails.

Mechanism cluster_0 Stationary Phase Surface cluster_1 Analytes PhenylLigand Phenyl Ring (Stationary Phase) Iso5 5-Hexyl Isomer (Planar) PhenylLigand->Iso5 Strong Pi-Pi Stacking Iso3 3-Hexyl Isomer (Twisted/Steric) PhenylLigand->Iso3 Weak Interaction (Steric Repulsion) Late Elution Late Elution Early Elution Early Elution

Caption: Mechanism of separation. The 5-hexyl isomer's planarity allows stronger retention on Phenyl-Hexyl phases.

References

  • SIELC Technologies. "Separation of Acetophenone on Newcrom R1 HPLC column." Application Notes. [Link]

  • ResearchGate. "How can I separate ortho- and para-substituted alkylbenzen sulfonates with HPLC?" Scientific Discussions. [Link]

  • MAC-MOD Analytical. "Rapid HPLC Separation of Phenones on HALO C18 Phase." Application Note 027-P. [Link][1]

Sources

A Comparative Guide to the Purity Assessment of 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one Reference Standards

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of pharmaceutical research and development, the integrity of a chemical reference standard is the bedrock upon which reliable experimental data is built. For a compound such as 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one, which may serve as a critical building block in synthesis, a potential drug candidate, or a key metabolite, an unassailable understanding of its purity is not merely a quality metric—it is a prerequisite for scientific validity. This guide provides an in-depth, technically-grounded comparison of methodologies for the stringent purity evaluation of this compound, designed for the discerning researcher and drug development professional. We will move beyond simple percentage values to explore the causality behind orthogonal analytical strategies, ensuring a self-validating and trustworthy characterization.

Physicochemical Profile and Analytical Strategy

This compound is an aromatic ketone possessing a phenolic hydroxyl group and a C6 alkyl chain. This unique combination of functional groups dictates the analytical approach. The conjugated aromatic system provides a strong chromophore, making it ideally suited for UV-based detection in liquid chromatography.[1] The phenolic group introduces the potential for specific derivatization chemistry and makes the molecule susceptible to oxidative degradation. The hexyl chain imparts significant lipophilicity, influencing its retention in reversed-phase chromatography systems.

A robust purity assessment cannot rely on a single technique. An orthogonal approach, using multiple analytical methods based on different chemical and physical principles, is essential to confidently identify and quantify impurities. This guide will focus on a tripartite strategy employing High-Performance Liquid Chromatography (HPLC), Gas Chromatography-Mass Spectrometry (GC-MS), and Nuclear Magnetic Resonance (NMR) Spectroscopy.

cluster_molecule This compound cluster_properties Key Functional Groups mol Structure img prop1 Phenolic -OH (UV active, potential for oxidation) img->prop1 prop2 Aromatic Ketone (Strong UV Chromophore) img->prop2 prop3 Hexyl Chain (Lipophilic character) img->prop3

Caption: Key structural features of this compound.

The Workhorse Method: Reversed-Phase HPLC

High-Performance Liquid Chromatography is the cornerstone of purity determination for non-volatile organic molecules like hydroxyacetophenones.[2][3] A reversed-phase method, typically employing a C18 column, separates compounds based on their hydrophobicity.

Causality in Method Design:

  • Column: A C18 stationary phase is chosen for its strong hydrophobic interaction with the hexyl chain and aromatic ring of the analyte, ensuring adequate retention.

  • Mobile Phase: A gradient of acetonitrile (or methanol) and water is used. Acetonitrile is a common organic modifier that provides good peak shape for phenolic compounds.[4]

  • Acidification: The addition of a small amount of acid (e.g., phosphoric or formic acid) to the mobile phase is critical. It suppresses the ionization of the phenolic hydroxyl group, preventing peak tailing and leading to sharper, more symmetrical peaks for accurate integration.[2]

  • Detector: A UV detector is set at a wavelength of maximum absorbance (e.g., ~245-255 nm) for the conjugated system, providing high sensitivity.[1]

Experimental Protocol 1: Stability-Indicating HPLC Purity Method

This protocol is designed not only to determine purity but also to ensure the method can separate the main compound from potential degradation products, a key tenet of a self-validating system.[5]

  • Instrumentation and Column:

    • HPLC system with a Diode Array or UV Detector.

    • C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase Preparation:

    • Mobile Phase A: Water with 0.1% Phosphoric Acid.

    • Mobile Phase B: Acetonitrile with 0.1% Phosphoric Acid.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min.

    • Injection Volume: 10 µL.

    • Column Temperature: 30 °C.

    • Detection Wavelength: 254 nm.

    • Gradient Program:

      • 0-2 min: 50% B

      • 2-15 min: 50% to 95% B

      • 15-18 min: 95% B

      • 18-18.1 min: 95% to 50% B

      • 18.1-25 min: 50% B

  • Sample Preparation:

    • Prepare a stock solution of the reference standard in acetonitrile at 1.0 mg/mL.

    • Dilute with a 50:50 mixture of Mobile Phase A and B to a final concentration of approximately 0.1 mg/mL.

  • Forced Degradation (ICH Q1B Guidelines): [5]

    • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Heat at 70°C for 24 hours. Neutralize before analysis.

    • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH at room temperature for 24 hours. Neutralize before analysis.

    • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Expose the solid sample to 70°C for 48 hours.

    • Photolytic Degradation: Expose the solid sample and a solution to light providing at least 1.2 million lux hours.

  • Analysis:

    • Analyze all stressed samples alongside an unstressed control. The method is deemed "stability-indicating" if all degradation peaks are baseline-resolved from the main analyte peak.

    • Purity is calculated using the area percent method, assuming all impurities have a similar response factor at the chosen wavelength.

prep Sample Preparation (1.0 mg/mL in ACN) stress Forced Degradation (Acid, Base, H2O2, Heat, Light) prep->stress ICH Q1B inject HPLC Injection (C18 Column, Gradient Elution) prep->inject stress->inject detect UV Detection (254 nm) inject->detect process Data Processing (Peak Integration) detect->process calc Purity Calculation (Area % Report) process->calc cluster_methods Orthogonal Purity Assessment HPLC HPLC (Related Substances) FinalPurity Certified Reference Standard Purity HPLC->FinalPurity GC GC-MS (Volatiles, Identity) GC->FinalPurity NMR qNMR (Absolute Purity, Isomers) NMR->FinalPurity KF Karl Fischer (Water Content) KF->FinalPurity

Sources

Safety Operating Guide

Proper Disposal Procedures: 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Chemical Profile

Effective chemical stewardship requires understanding the molecule, not just the regulations. 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one (also known as 5-Hexyl-2-hydroxyacetophenone) presents a dual-hazard profile: it contains a phenolic moiety (acidic, irritant) and a lipophilic hexyl chain .

While often used as an intermediate in liquid crystal or pharmaceutical synthesis, its structural properties dictate its disposal path. The hexyl chain significantly increases its octanol-water partition coefficient (


), making it a potential bioaccumulant and highly toxic to aquatic environments. Therefore, drain disposal is strictly prohibited. 
Chemical Identity & Properties
PropertyDataOperational Implication
CAS Number 69469-91-8Unique identifier for waste manifesting.
Molecular Formula

Organic combustible material.
Functional Groups Phenol, Ketone, Alkyl ChainIncompatible with strong oxidizers and bases.
Physical State Viscous Liquid or Low-Melting SolidMay require heating for transfer; treat as solid waste if absorbed.
Flash Point (Est.) >110°C (Combustible)Classified as "IIIB" combustible liquid (OSHA).

Hazard Assessment (GHS Classification)

Note: In the absence of a specific REACH dossier for this intermediate, we apply the "Precautionary Principle" based on Structure-Activity Relationships (SAR) of alkyl-substituted phenols.

  • Health: Skin Irritant (Category 2), Eye Irritant (Category 2A).[1][2] The phenolic hydroxyl group is proton-donating, causing tissue irritation.

  • Environmental: Aquatic Chronic (Category 2/3). The C6-hexyl chain facilitates membrane crossing in aquatic organisms.

  • Physical: Combustible Liquid.

Pre-Disposal Stabilization & Segregation

Before waste leaves the bench, it must be stabilized. The primary risk during accumulation is accidental polymerization or exothermic reaction with incompatible waste streams.

Segregation Logic
  • No Oxidizers: Do not mix with nitric acid, perchlorates, or peroxides. Phenols are electron-rich and can undergo rapid, exothermic oxidation.

  • No Strong Bases: Mixing with hydroxides (NaOH) will deprotonate the phenol, forming a phenoxide salt. While not explosive, this alters the solubility profile and can complicate incineration.

  • Solvent Compatibility: Compatible with non-halogenated organic solvents (Acetone, Methanol, Ethyl Acetate).[3][4]

Waste Stream Decision Matrix

The following logic gate determines the correct waste container based on the physical state of your sample.

DisposalLogic Start Waste Generation: This compound StateCheck Is the waste Pure or in Solution? Start->StateCheck Pure Pure Substance (Solid/Viscous Liquid) StateCheck->Pure Pure Solution In Solution (Reaction Mixture) StateCheck->Solution Mixture Dissolve Dissolve in minimal Acetone or Ethanol Pure->Dissolve To facilitate transfer StreamA Stream A: Non-Halogenated Organic Waste (Preferred for Incineration) Dissolve->StreamA HalogenCheck Does solvent contain Halogens (DCM, Chloroform)? Solution->HalogenCheck HalogenCheck->StreamA No StreamB Stream B: Halogenated Organic Waste (Requires Scrubbing) HalogenCheck->StreamB Yes

Figure 1: Waste stream segregation logic. Prioritize non-halogenated streams to facilitate efficient fuel blending/incineration.

Final Disposal Procedures

This compound must be destroyed thermally. Landfilling is not an acceptable option due to potential leaching and aquatic toxicity.

Step-by-Step Protocol
A. Container Selection
  • Material: High-Density Polyethylene (HDPE) or Amber Glass.

    • Why: Phenols can interact with certain low-grade plastics over time; HDPE provides excellent chemical resistance.

  • Headspace: Leave at least 10% headspace to allow for vapor expansion.

B. Labeling Requirements

Adhere to the Global Harmonized System (GHS) and local regulations (e.g., RCRA in the US).

  • Primary Tag: "Hazardous Waste - Organic."

  • Constituents: List "this compound" explicitly. Do not use abbreviations like "HHP."

  • Hazard Checkboxes: Check "Irritant," "Toxic," and "Flammable" (if in solvent).

C. Facility Disposal (End-of-Life)

The waste management facility will process this via High-Temperature Incineration .

  • US EPA Code: If pure, it is not P- or U-listed. If in ignitable solvent (

    
    ), use code D001 .
    
  • Destruction Efficiency: Incineration at >1000°C ensures complete oxidation of the aromatic ring and alkyl chain into

    
     and 
    
    
    
    .

Emergency Spill Response

In the event of a benchtop spill, immediate containment is required to prevent floor drain contamination.

SpillResponse Alert 1. ALERT Notify personnel PPE 2. PPE Nitrile Gloves + Goggles Alert->PPE Contain 3. CONTAIN Use Absorbent Pads/Vermiculite PPE->Contain Clean 4. CLEAN Scrub with Ethanol -> Soap/Water Contain->Clean Dispose 5. DISPOSE Solid Waste Bin (Bagged) Clean->Dispose

Figure 2: Immediate spill response workflow.[5][6] Note that ethanol is used in Step 4 because the compound is lipophilic and poorly soluble in water alone.

Specific Spill Instructions
  • Solid Spill: Do not create dust.[7][8] Scoop into a waste jar. Wipe residue with acetone-dampened paper towels.

  • Liquid Spill: Cover with vermiculite or polypropylene pads. Do not use sawdust (combustible hazard with phenols).

  • Decontamination: The area must be washed with a surfactant (soap) solution after the solvent wipe to remove oily residues.

References

  • PubChem. (n.d.). Compound Summary: 2'-Hydroxyacetophenone (Structural Analog). National Library of Medicine. Retrieved October 26, 2023, from [Link]

  • US Environmental Protection Agency (EPA). (2023). Resource Conservation and Recovery Act (RCRA) Regulations: Hazardous Waste Identification. Retrieved October 26, 2023, from [Link]

  • Occupational Safety and Health Administration (OSHA). (2012). Hazard Communication Standard: Safety Data Sheets. United States Department of Labor. Retrieved October 26, 2023, from [Link]

Sources

Personal protective equipment for handling 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one

Author: BenchChem Technical Support Team. Date: February 2026

A Researcher's Guide to Safely Handling 1-(5-Hexyl-2-hydroxyphenyl)ethan-1-one

As a novel aromatic ketone with a phenolic hydroxyl group, this compound requires meticulous handling to ensure the safety of laboratory personnel and the integrity of research. This guide provides a comprehensive framework for the safe use, storage, and disposal of this compound, drawing upon established protocols for similar chemical classes.

Understanding the Hazards: A Proactive Approach to Safety
Essential Personal Protective Equipment (PPE)

A multi-layered approach to PPE is crucial to prevent exposure through all potential routes: dermal, ocular, and inhalation. The following table summarizes the recommended PPE for handling this compound.

Body PartRequired PPERationale and Specifications
Hands Double-gloved nitrile, neoprene, or butyl rubber gloves.[6][7]Aromatic ketones and phenols can degrade common glove materials.[7] Double gloving provides an additional barrier. For prolonged contact or when handling concentrated solutions, heavy-duty neoprene or butyl rubber gloves are recommended.[6] Polyvinyl alcohol (PVA) gloves also offer excellent protection against ketones and aromatic solvents.[8][9][10]
Eyes Chemical splash goggles.Safety glasses are insufficient to protect against splashes. Goggles provide a seal around the eyes, offering superior protection.[6][11]
Face Face shield (in addition to goggles).A face shield should be worn whenever there is a significant risk of splashes, such as during solution preparation or transfers of large volumes.[6][7][11]
Body Fully buttoned, long-sleeved laboratory coat.[6]A lab coat made of a chemically resistant material will protect the skin and personal clothing from accidental spills.
Feet Closed-toe shoes.[6][11]Shoes should fully cover the feet to protect against spills.
Respiratory Use in a certified chemical fume hood.[6][11]A fume hood is the primary engineering control to prevent inhalation of vapors or aerosols. If a fume hood is not available, a risk assessment must be conducted to determine the appropriate respiratory protection.[5][6]
Step-by-Step Handling Protocol

Adherence to a strict, methodical workflow minimizes the risk of exposure and cross-contamination.

Preparation and Weighing:

  • Designate a Work Area: All work with this compound should be conducted in a designated area within a certified chemical fume hood.[6][11]

  • Assemble Materials: Before starting, gather all necessary equipment, including the chemical container, spatulas, weigh boats, and solvent dispensers.

  • Don PPE: Put on all required PPE as outlined in the table above before handling the chemical.

  • Weighing: If the compound is a solid, carefully weigh the desired amount in a tared weigh boat. Avoid creating dust. If it is a liquid, measure the required volume using appropriate volumetric glassware.

Solution Preparation and Use:

  • Solvent Addition: Slowly add the solvent to the vessel containing the weighed compound. Be mindful of any potential exothermic reactions.

  • Mixing: Use a magnetic stirrer or gentle manual agitation to dissolve the compound completely. Keep the container covered as much as possible to minimize vapor release.

  • Transfers: When transferring solutions, do so carefully to avoid splashing. Use a funnel for transfers into narrow-mouthed containers.

  • Post-Handling: After completing the experimental work, wipe down the work area with an appropriate decontaminating solution.[7]

Workflow for Safe Handling of this compound

cluster_prep Preparation cluster_handling Handling cluster_cleanup Cleanup & Disposal prep_area Designate Fume Hood Area don_ppe Don Appropriate PPE prep_area->don_ppe 1. weigh Weigh Compound don_ppe->weigh 2. prep_solution Prepare Solution weigh->prep_solution 3. use_compound Perform Experiment prep_solution->use_compound 4. decontaminate Decontaminate Work Area use_compound->decontaminate 5. dispose_waste Dispose of Waste decontaminate->dispose_waste 6. doff_ppe Doff PPE dispose_waste->doff_ppe 7.

Caption: A sequential workflow for the safe handling of this compound.

Emergency Procedures: Preparedness is Key

In the event of an exposure or spill, immediate and correct action is critical.

  • Skin Contact: Immediately flush the affected area with copious amounts of water for at least 15 minutes while removing contaminated clothing.[11][12] Polyethylene glycol (PEG) solution can also be used to decontaminate the skin after initial water flushing.[5] Seek immediate medical attention.

  • Eye Contact: Immediately flush the eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open.[1][2][3] Seek immediate medical attention.

  • Inhalation: Move the affected individual to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[13]

  • Spills: For small spills, absorb the material with an inert absorbent (e.g., sand, vermiculite) and place it in a sealed container for disposal.[14] For larger spills, evacuate the area and contact the appropriate emergency response team.

Storage and Disposal: A Cradle-to-Grave Responsibility

Proper storage and disposal are essential to prevent accidental exposure and environmental contamination.

Storage:

  • Store this compound in a tightly sealed, properly labeled container.[7][15]

  • Keep the container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[6][7][16]

  • Store below eye level to minimize the risk of dropping and splashing.[6][7]

Disposal:

  • All waste containing this compound, including contaminated consumables, must be disposed of as hazardous waste.[7][11][12]

  • Collect waste in a clearly labeled, sealed container. Do not mix with other waste streams unless explicitly permitted by your institution's hazardous waste management plan.

  • Follow all local, state, and federal regulations for the disposal of hazardous chemical waste.[17]

By integrating these safety protocols into your laboratory's standard operating procedures, you can effectively manage the risks associated with handling this compound, fostering a safe and productive research environment.

References

  • The University of Queensland. (n.d.). Working Safely with Phenol Guideline. UQ Policy and Procedure Library. Retrieved from [Link]

  • OSHA.com. (2022, March 29). How to Safely Handle Dangerous Substances in the Workplace. Retrieved from [Link]

  • Yale Environmental Health & Safety. (2022, June). Phenol Standard Operating Procedure. Yale University. Retrieved from [Link]

  • GlovesnStuff. (n.d.). PVA Ketochem Acetone-Ketone & Solvent Protection Chemical Gauntlets. Retrieved from [Link]

  • A-Z Safety. (n.d.). OSHA Chemical Storage Requirements: How Employers Can Stay Compliant. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). OSHA Hazard Communication Standard and OSHA Guidelines. Retrieved from [Link]

  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals. Retrieved from [Link]

  • Polyco Healthline. (n.d.). Polyco Ketochem 33cm Lightweight Ketone Resistant Glove. Retrieved from [Link]

  • Monash University. (2023, June). Phenol - OHS Information Sheet. Health Safety & Wellbeing. Retrieved from [Link]

  • Princeton University Environmental Health & Safety. (n.d.). Phenol. Retrieved from [Link]

  • Safety Data Sheet. (2017, April 26). [Sample SDS for a chemical with similar hazard statements].
  • Wolters Kluwer. (n.d.). Complying With OSHA's Hazardous Material Requirements. Retrieved from [Link]

  • EHSLeaders. (2014, July 17). Chemical-Resistant Gloves: Key Considerations. Retrieved from [Link]

  • [No specific source for this cit
  • CHEMM. (n.d.). Personal Protective Equipment (PPE). Retrieved from [Link]

  • NIOSH. (2005). NIOSH Pocket Guide to Chemical Hazards (2005-149) 3rd printing.
  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards. Retrieved from [Link]

  • [No specific source for this cit
  • Centers for Disease Control and Prevention. (n.d.). Pocket Guide to Chemical Hazards Introduction. NIOSH. Retrieved from [Link]

  • Centers for Disease Control and Prevention. (n.d.). NIOSH Pocket Guide to Chemical Hazards - Index of Chemical Names : A. Retrieved from [Link]

  • Florida Department of Environmental Protection. (2017, February). Pharmaceuticals Potentially Hazardous Waste when Discarded. Retrieved from [Link]

  • PubChem. (n.d.). 5'-Ethoxy-2'-hydroxyacetophenone. Retrieved from [Link]

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.